4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-
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Overview
Description
4-chloro-5-(propylthio)-4H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom and a propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(propylthio)-4H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2,3-triazole with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-chloro-5-(propylthio)-4H-1,2,3-triazole may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(propylthio)-4H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-(propylthio)-4H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-(propylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(methylthio)-4H-1,2,3-triazole
- 4-chloro-5-(ethylthio)-4H-1,2,3-triazole
- 4-chloro-5-(butylthio)-4H-1,2,3-triazole
Uniqueness
4-chloro-5-(propylthio)-4H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications compared to its methyl, ethyl, or butyl analogs.
Properties
CAS No. |
664979-97-9 |
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Molecular Formula |
C5H8ClN3S |
Molecular Weight |
177.66 g/mol |
IUPAC Name |
4-chloro-5-propylsulfanyl-4H-triazole |
InChI |
InChI=1S/C5H8ClN3S/c1-2-3-10-5-4(6)7-9-8-5/h4H,2-3H2,1H3 |
InChI Key |
BSHCSFWAKXFBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=NC1Cl |
Origin of Product |
United States |
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